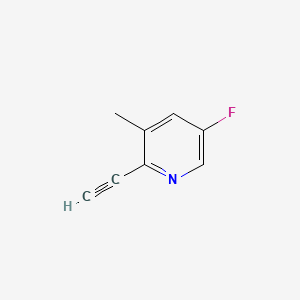

2-Ethynyl-5-fluoro-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMDYOPIDONVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-5-fluoro-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethynyl-5-fluoro-3-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine and an ethynyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly valuable in the design of novel therapeutics. This document details the compound's properties, provides a validated synthetic protocol via Sonogashira cross-coupling, and explores its current and potential applications in drug discovery, with a focus on its role as a versatile scaffold for kinase inhibitors and other targeted therapies.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug candidates. The introduction of a fluorine atom to the pyridine ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Fluorine's high electronegativity and small size can alter the electronic properties of the pyridine ring, influencing its interactions with biological targets. Furthermore, the ethynyl group provides a rigid linker and a reactive handle for further molecular elaboration, making this compound a highly versatile intermediate for the synthesis of complex molecular architectures.

This guide serves as a senior application scientist's perspective on the practical synthesis, characterization, and strategic utilization of this compound in a drug discovery context.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.

Physicochemical Data

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties.[2]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1372103-93-9 | [2] |

| Molecular Formula | C₈H₆FN | |

| Molecular Weight | 135.14 g/mol | |

| Appearance | Solid | |

| Purity | >95% | [2] |

| SMILES | CC1=CC(F)=CN=C1C#C | |

| InChI | 1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3 |

Further characterization to determine properties such as melting point, boiling point, and solubility is recommended upon synthesis or acquisition.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with coupling patterns influenced by the fluorine and methyl substituents. The ethynyl proton would likely appear as a singlet in the range of 3-4 ppm. The methyl protons would be a singlet around 2-3 ppm.

-

¹³C NMR: The two sp-hybridized carbons of the alkyne would be characteristic signals. The fluorinated carbon would show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ for the terminal alkyne C-H stretch and a medium intensity absorption around 2100 cm⁻¹ for the C≡C triple bond stretch would be key diagnostic peaks.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 135.0484.[3]

Safety and Handling

This compound is classified as acutely toxic if swallowed (H301).

Hazard and Precautionary Statements:

-

Hazard Statements: H301 (Toxic if swallowed).

-

Precautionary Statements: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth).[4]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound

The most logical and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides a reliable and versatile route to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6]

Retrosynthetic Analysis

A retrosynthetic analysis points to a Sonogashira coupling between a suitable 2-halo-5-fluoro-3-methylpyridine and a protected acetylene source, such as trimethylsilylacetylene. The bromo-derivative is often a good compromise between reactivity and stability for such couplings.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methods for similar substrates.[6] Optimization may be required depending on the specific batch of reagents and equipment.

Starting Materials:

-

2-Bromo-5-fluoro-3-methylpyridine (CAS: 34552-16-4)[7]

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) for deprotection

-

Methanol (MeOH)

Diagram of the Synthetic Workflow:

Caption: Two-step synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluoro-3-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2-3 eq). The mixture should be stirred to ensure homogeneity.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification of Intermediate: The crude trimethylsilyl-protected intermediate is purified by column chromatography on silica gel.

-

Deprotection: The purified intermediate is dissolved in a suitable solvent such as methanol. Potassium carbonate (2-3 eq) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Alternatively, TBAF in THF can be used for deprotection.

-

Final Workup and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of a variety of biologically active molecules.

Scaffold for Kinase Inhibitors

The pyridine ring is a common motif in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase domain. The 2-ethynyl group can be further functionalized, for example, through Sonogashira or click chemistry, to introduce various substituents that can target other regions of the ATP-binding pocket or solvent-exposed areas, leading to enhanced potency and selectivity. The 5-fluoro and 3-methyl groups can modulate the physicochemical properties and provide additional points of interaction or steric influence.

Logical Relationship Diagram:

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. PubChemLite - this compound (C8H6FN) [pubchemlite.lcsb.uni.lu]

- 4. 1372103-91-7|2-Ethynyl-3-fluoro-5-methylpyridine|BLD Pharm [bldpharm.com]

- 5. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. innospk.com [innospk.com]

Synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine: A Comprehensive Technical Guide

Introduction

2-Ethynyl-5-fluoro-3-methylpyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. The unique combination of a reactive ethynyl group, a fluorine atom which can modulate physicochemical properties, and a methylated pyridine core makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthetic routes to this compound, with a focus on practical, field-proven methodologies suitable for researchers, scientists, and professionals in drug development.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The ethynyl moiety, on the other hand, serves as a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira cross-coupling reactions, and cyclization reactions. The convergence of these functionalities on a pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, underscores the significance of this compound.

This document will detail the most prevalent and efficient synthetic pathway to the target molecule, which typically involves the Sonogashira cross-coupling of a halogenated pyridine precursor with a suitable acetylene source. We will delve into the mechanistic underpinnings of this critical reaction, provide detailed experimental protocols, and discuss the nuances of reagent selection, reaction optimization, and product purification.

Strategic Synthetic Approach: The Sonogashira Coupling

The most direct and widely employed method for the synthesis of this compound is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide. In the context of our target molecule, the key disconnection lies between the pyridine ring and the ethynyl group, as illustrated below.

Caption: Retrosynthetic analysis of this compound.

The success of this strategy hinges on the availability of a suitable 2-halo-5-fluoro-3-methylpyridine precursor. Both 2-bromo- and 2-chloro-5-fluoro-3-methylpyridine can be utilized, with the bromo derivative generally exhibiting higher reactivity in the Sonogashira coupling. For the purpose of this guide, we will focus on the use of the commercially available 2-bromo-5-fluoro-3-methylpyridine.

Synthesis of the Halogenated Precursor: 2-Bromo-5-fluoro-3-methylpyridine

While 2-bromo-5-fluoro-3-methylpyridine is commercially available, understanding its synthesis provides valuable context. A common approach involves a multi-step sequence starting from a readily available aminopicoline. For instance, 3-amino-2-bromo-5-methylpyridine can be synthesized and subsequently converted to the corresponding fluoro-derivative via a Sandmeyer-type reaction or a Balz-Schiemann reaction.[2] These methods, while effective, often involve hazardous reagents and require careful optimization. Given its commercial availability, procuring this starting material is often the most practical approach for many research and development settings.

The Core Reaction: Sonogashira Coupling Protocol

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Reaction Mechanism Overview

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (2-bromo-5-fluoro-3-methylpyridine). Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of similar heterocyclic systems.[3]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-5-fluoro-3-methylpyridine | 190.02 | 1.0 | 1.0 |

| Trimethylsilylacetylene (TMSA) | 98.22 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |

| Copper(I) iodide (CuI) | 190.45 | 0.1 | 0.1 |

| Triethylamine (TEA) | 101.19 | - | Solvent |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Solvent |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-fluoro-3-methylpyridine (1.0 mmol, 190 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and copper(I) iodide (0.1 mmol, 19 mg).

-

Add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL).

-

Degas the solution by bubbling argon through it for 10-15 minutes.

-

Add trimethylsilylacetylene (1.2 mmol, 0.17 mL) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 2-((trimethylsilyl)ethynyl)-5-fluoro-3-methylpyridine, is then subjected to deprotection.

Deprotection of the Trimethylsilyl (TMS) Group

The use of trimethylsilylacetylene is advantageous as it is less volatile and easier to handle than acetylene gas. The TMS protecting group is readily removed under mild conditions.

Procedure:

-

Dissolve the crude 2-((trimethylsilyl)ethynyl)-5-fluoro-3-methylpyridine in methanol (10 mL).

-

Add potassium carbonate (2.0 mmol, 276 mg) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic signals for the pyridine ring protons, the methyl group, and the acetylenic proton and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the C≡C-H stretching vibration around 3300 cm⁻¹ and the C≡C stretching vibration around 2100 cm⁻¹.

Safety Considerations

-

Palladium Catalysts: Palladium catalysts are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.[4]

-

Copper(I) Iodide: Copper salts are toxic and should be handled with care.

-

Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood.

-

Trimethylsilylacetylene: TMSA is a flammable liquid.

-

Inert Atmosphere: The Sonogashira reaction should be carried out under an inert atmosphere to prevent the deactivation of the palladium catalyst and the oxidative homocoupling of the alkyne.

Conclusion

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This technical guide has provided a detailed, step-by-step protocol for this transformation, starting from the commercially available 2-bromo-5-fluoro-3-methylpyridine. The use of trimethylsilylacetylene as a protected alkyne source offers a practical and safe alternative to using acetylene gas directly. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and materials science. The versatility of the ethynyl group opens up a wide array of subsequent chemical modifications, making this compound a highly sought-after intermediate in the pursuit of novel and functional molecules.

References

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]

-

LaVecchia, L. et al. The Balz-Schiemann Reaction: A Powerful Tool for the Synthesis of Aromatic Fluorides. European Journal of Organic Chemistry2012 , 5455-5484 (2012). [Link]

-

Razafindrainibe, F. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry2021 , 4393-4397 (2021). [Link]

-

Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107 , 874-922 (2007). [Link]

-

European Catalyst Manufacturers Association. Catalyst handling best practice guide. (2017). [Link]

Sources

"2-Ethynyl-5-fluoro-3-methylpyridine" CAS number 1372103-93-9

An In-depth Technical Guide to 2-Ethynyl-5-fluoro-3-methylpyridine (CAS: 1372103-93-9)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust and logical synthetic pathway via Sonogashira coupling, and explores its potential reactivity and applications as a versatile building block. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their discovery and development workflows.

Introduction and Molecular Overview

This compound is a substituted heteroaromatic compound featuring a pyridine core functionalized with three key substituents: an ethynyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. The strategic placement of these groups imparts a unique combination of reactivity, metabolic stability, and physicochemical properties, making it a valuable intermediate in the synthesis of complex molecular architectures.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and the terminal alkyne functionality serves as a versatile handle for a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling and cycloadditions such as "click chemistry".[2][3] This compound is provided to early discovery researchers as a unique chemical building block.

Physicochemical and Structural Properties

A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for reaction planning, analytical characterization, and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 1372103-93-9 | [4][5] |

| Molecular Formula | C₈H₆FN | [4][6] |

| Molecular Weight | 135.14 g/mol | [4] |

| Appearance | Solid | |

| SMILES String | CC1=CC(F)=CN=C1C#C | [4][6] |

| InChI Key | OPMDYOPIDONVGF-UHFFFAOYSA-N | [6] |

| Monoisotopic Mass | 135.04843 Da | [6] |

| Predicted XlogP | 1.6 | [6] |

Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

While specific literature detailing the synthesis of this compound is not widely published, its structure strongly suggests a synthetic approach based on the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction is a cornerstone of modern organic synthesis for its reliability in coupling terminal alkynes with aryl or vinyl halides under relatively mild conditions.[7][8][9]

The logical precursors for this synthesis would be a 2-halo-5-fluoro-3-methylpyridine (where the halogen is preferably Iodine or Bromine for higher reactivity) and a suitable alkyne source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Rationale for Method Selection

-

High Functional Group Tolerance: The Sonogashira coupling is compatible with a wide range of functional groups, including the pyridine nitrogen and the fluoro-substituent, minimizing the need for extensive protecting group strategies.

-

Proven Efficacy for Heterocycles: The reaction is well-documented for its successful application to electron-deficient heteroaryl halides, such as halopyridines.[9][10]

-

Direct C-C Bond Formation: It provides a direct and efficient method to install the critical ethynyl moiety onto the pyridine core.

Proposed Experimental Workflow

The overall process can be visualized as a two-stage workflow: the core cross-coupling reaction followed by purification and characterization.

Detailed Step-by-Step Protocol

This protocol is a representative example based on established Sonogashira coupling procedures and should be adapted and optimized by the researcher.

-

Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluoro-3-methylpyridine (1.0 eq).

-

Catalyst and Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base: Under a positive pressure of inert gas, add anhydrous triethylamine (Et₃N) as the solvent and base.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 70 °C and stir until thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting halide.

-

Workup (TMS-Protected Intermediate): Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected intermediate in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours.

-

Final Purification: Remove methanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final compound.

The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle facilitates the oxidative addition and reductive elimination steps, while the copper cycle activates the alkyne.[11]

Spectroscopic Characterization Profile (Predicted)

Confirmation of the structure of this compound would rely on a combination of standard spectroscopic techniques. Based on its structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

An acetylenic proton signal (C≡C-H ) appearing as a sharp singlet.

-

Aromatic proton signals corresponding to the protons on the pyridine ring, showing characteristic splitting patterns influenced by the fluorine atom (H-F coupling).

-

A singlet for the methyl group (-CH₃) protons.

-

-

¹³C NMR:

-

Two distinct signals for the acetylenic carbons (C≡C ).

-

Signals for the substituted pyridine ring carbons, with carbon atoms bonded to or near the fluorine showing splitting (C-F coupling).

-

A signal for the methyl carbon (-C H₃).

-

-

¹⁹F NMR:

-

A single resonance, likely appearing as a multiplet due to coupling with adjacent aromatic protons.

-

-

Mass Spectrometry (MS):

-

The Electrospray Ionization (ESI) spectrum in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 136.0557.[6]

-

Reactivity and Applications in Drug Discovery

The true value of this compound lies in the versatile reactivity of its functional groups, which can be selectively addressed to generate diverse libraries of compounds for screening.

-

The Ethynyl Group: This is the most versatile handle for derivatization.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts readily with organic azides to form stable 1,2,3-triazole rings, a key strategy in fragment-based drug discovery and for linking molecular components.

-

Further Couplings: Can participate in a second Sonogashira or other cross-coupling reactions to build more complex conjugated systems.

-

Reduction: Can be selectively reduced to the corresponding vinyl or ethyl group, allowing for fine-tuning of molecular geometry and saturation.

-

-

The Fluorinated Pyridine Core:

-

Metabolic Blocker: The fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life and bioavailability of a drug molecule.[1]

-

pKa Modulation: The electronegative fluorine atom lowers the pKa of the pyridine nitrogen, affecting its basicity and interaction with biological targets.

-

Nucleophilic Aromatic Substitution (SNAr): While the fluorine at the 5-position is not highly activated, the pyridine ring system can undergo SNAr reactions under certain conditions, particularly if further activating groups are present.[12]

-

This compound is an ideal starting point for synthesizing novel inhibitors, receptor antagonists, or probes for chemical biology, particularly in therapeutic areas where fluorinated heterocycles have shown promise, such as oncology and infectious diseases.[1][13]

Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling.

-

GHS Classification: Acute Toxicity, Oral (Category 3).

-

Signal Word: Danger.

-

Hazard Statements: H301 (Toxic if swallowed).

-

Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14][15]

-

Avoid breathing dust/fumes and prevent contact with skin and eyes.[14][15]

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a high-value chemical intermediate with significant potential for drug discovery and advanced materials research. Its structure combines the metabolically favorable properties of a fluoropyridine with the synthetic versatility of a terminal alkyne. The synthetic route via Sonogashira coupling is logical and robust, and the compound's reactivity profile opens numerous avenues for the creation of novel and diverse chemical entities. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

-

Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6FN). Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-ETHYNYLPYRIDINE CAS#: 1945-84-2 [amp.chemicalbook.com]

- 3. 2-ETHYNYLPYRIDINE CAS#: 1945-84-2 [m.chemicalbook.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. PubChemLite - this compound (C8H6FN) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Spectral Characterization of 2-Ethynyl-5-fluoro-3-methylpyridine

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Pyridine derivatives, in particular, form the backbone of numerous pharmaceuticals and functional materials due to their versatile chemical properties.[1][2][3] This guide provides an in-depth technical overview of the analytical methodologies for the comprehensive spectral characterization of 2-Ethynyl-5-fluoro-3-methylpyridine, a substituted pyridine with potential applications in medicinal chemistry and organic electronics.

The incorporation of a fluorine atom and an ethynyl group into the pyridine scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for drug candidates.[4][5] Therefore, a robust and unambiguous confirmation of its structure is a critical first step in its development and application. This document will detail the theoretical underpinnings and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₈H₆FN[6]

-

Molecular Weight: 135.14 g/mol [6]

-

SMILES: CC1=CC(F)=CN=C1C#C

-

InChI Key: OPMDYOPIDONVGF-UHFFFAOYSA-N

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Instrumentation: Data is acquired on a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

The spectral width is set to 16 ppm, centered at approximately 6 ppm.

-

A 30-degree pulse angle is used to ensure a short relaxation delay (1 second) can be used, allowing for rapid signal averaging.

-

16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

The spectral width is set to 220 ppm.

-

A larger number of scans (e.g., 1024) is necessary due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-6 |

| ~7.4 | d | 1H | H-4 |

| ~3.1 | s | 1H | Ethynyl-H |

| ~2.5 | s | 3H | Methyl-H |

-

H-6 Proton (~8.3 ppm): This proton is adjacent to the nitrogen atom and is expected to be the most downfield aromatic proton due to the deshielding effect of the nitrogen. It will appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF).

-

H-4 Proton (~7.4 ppm): This proton is also in the aromatic region and will appear as a doublet due to coupling with the fluorine atom three bonds away (³JHF).

-

Ethynyl Proton (~3.1 ppm): The acetylenic proton is typically found in this region and is expected to be a sharp singlet as it is too far from other protons to show significant coupling.

-

Methyl Protons (~2.5 ppm): The three protons of the methyl group are equivalent and will appear as a singlet.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d) | C-5 |

| ~150 (d) | C-2 |

| ~148 | C-6 |

| ~138 | C-4 |

| ~135 | C-3 |

| ~83 | Ethynyl-C (C≡CH) |

| ~80 | Ethynyl-C (C≡CH) |

| ~18 | Methyl-C |

-

C-5 and C-2 Carbons (~158 and ~150 ppm): These carbons are directly attached to the electronegative fluorine and nitrogen atoms, respectively, and are therefore expected to be the most downfield. They will both appear as doublets due to one-bond and two-bond coupling to fluorine (¹JCF and ²JCF), respectively.

-

Aromatic Carbons (C-6, C-4, C-3): The remaining aromatic carbons will appear in the typical aromatic region. Their exact chemical shifts will be influenced by the substituents on the ring.

-

Ethynyl Carbons (~83 and ~80 ppm): The two sp-hybridized carbons of the ethynyl group will appear in this characteristic region.

-

Methyl Carbon (~18 ppm): The sp³-hybridized carbon of the methyl group will be the most upfield signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: The sample is ionized using a standard electron ionization (EI) source at 70 eV. This high energy is used to induce fragmentation, providing structural information.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Predicted Mass Spectrum and Interpretation

| m/z | Proposed Fragment |

| 135 | [M]⁺ (Molecular Ion) |

| 134 | [M-H]⁺ |

| 120 | [M-CH₃]⁺ |

| 106 | [M-HCN]⁺ |

-

Molecular Ion ([M]⁺, m/z 135): The presence of a strong molecular ion peak at m/z 135 would confirm the molecular weight of the compound.[7]

-

[M-H]⁺ (m/z 134): Loss of a hydrogen atom, likely from the methyl group or the ethynyl group, is a common fragmentation pathway.

-

[M-CH₃]⁺ (m/z 120): Loss of the methyl group is another expected fragmentation.

-

[M-HCN]⁺ (m/z 106): Fragmentation of the pyridine ring through the loss of hydrogen cyanide is a characteristic pathway for pyridine derivatives.[8]

Caption: A generalized workflow for spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | ≡C-H stretch |

| ~2150 | C≡C stretch |

| ~1600-1450 | C=C and C=N stretches (aromatic) |

| ~1250 | C-F stretch |

| ~2950 | C-H stretch (methyl) |

-

≡C-H Stretch (~3300 cm⁻¹): The sharp absorption band in this region is characteristic of the stretching vibration of the hydrogen atom attached to a triple-bonded carbon.

-

C≡C Stretch (~2150 cm⁻¹): The stretching of the carbon-carbon triple bond gives rise to a weak but sharp absorption in this region.

-

Aromatic C=C and C=N Stretches (~1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will result in a series of absorptions in this region.

-

C-F Stretch (~1250 cm⁻¹): The carbon-fluorine bond stretch will produce a strong absorption band in the fingerprint region.

-

C-H Stretch (~2950 cm⁻¹): The stretching vibrations of the C-H bonds in the methyl group will appear in this region.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when taken together, allows for the complete elucidation of the molecule's structure. The methodologies and predicted spectral data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, development, and analysis of novel pyridine derivatives.

References

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

-

MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

-

MDPI. (2001). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

- Google Patents. (1974). Process for the production of 2-methyl-5-ethyl pyridine.

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine.

-

PubChemLite. (n.d.). This compound (C8H6FN). Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. PubChemLite - this compound (C8H6FN) [pubchemlite.lcsb.uni.lu]

- 8. article.sapub.org [article.sapub.org]

A Technical Guide to the Stability and Storage of 2-Ethynyl-5-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-5-fluoro-3-methylpyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science.[1][2] The presence of a reactive ethynyl group, a stabilizing fluoro substituent, and a methyl group on the pyridine core presents a unique combination of chemical properties.[3][4] This guide provides a comprehensive overview of the chemical stability of this compound, potential degradation pathways, and detailed recommendations for its safe and effective storage. The information herein is synthesized from an analysis of its structural components and data from related compounds to provide a robust framework for handling this valuable research chemical.

Introduction: A Molecule of Interest

Substituted pyridines are foundational scaffolds in the development of pharmaceuticals and agrochemicals.[5] The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The ethynyl group, a versatile functional handle, allows for a variety of chemical transformations, most notably "click" chemistry reactions, making it a valuable building block in drug discovery and materials science.[6] this compound combines these features, making a thorough understanding of its stability paramount for its effective use in research and development.

Chemical Stability Profile

While specific, in-depth stability studies on this compound are not extensively published, a detailed analysis of its structural motifs allows for a well-grounded assessment of its stability. The molecule's stability is primarily influenced by the interplay of the electron-withdrawing fluorine atom, the electron-donating methyl group, and the reactive ethynyl group on the pyridine ring.

The fluorine substituent is known to increase the thermal and chemical stability of aromatic rings.[4] This is due to the strong carbon-fluorine bond and the inductive effect of fluorine, which can modulate the electron density of the pyridine ring.[3] Conversely, the terminal alkyne of the ethynyl group is susceptible to various reactions, including oxidation, polymerization, and nucleophilic addition.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can promote polymerization of the ethynyl group and potentially lead to decomposition.

-

Light: Exposure to UV light can initiate radical reactions involving the ethynyl group.

-

Air (Oxygen): The ethynyl group can be susceptible to oxidation, especially in the presence of metal catalysts or upon prolonged exposure to air.

-

Moisture: While the pyridine ring itself is relatively stable to hydrolysis, the presence of moisture could potentially participate in degradation reactions under certain conditions.

-

pH: Strongly acidic or basic conditions should be avoided. Strong acids can lead to the spontaneous polymerization of 2-ethynylpyridine.[7]

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for anticipating and preventing the loss of compound integrity. For this compound, the most probable degradation routes involve the ethynyl group.

Caption: Potential degradation pathways for this compound.

The primary degradation pathways for pyridine derivatives in the environment often involve hydroxylation and subsequent ring cleavage, typically mediated by microorganisms.[5][8][9] While these pathways are less likely under controlled laboratory storage, they highlight the inherent reactivity of the pyridine ring.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These are based on general best practices for substituted pyridines and compounds containing reactive functional groups.[10][11][12]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the risk of thermal degradation and polymerization of the ethynyl group. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the ethynyl group. |

| Light | Amber vial or in the dark | To protect against light-induced degradation. |

| Container | Tightly sealed, appropriate material | To prevent moisture ingress and reaction with container material. Glass is generally suitable.[12] |

Handling Procedures

A systematic approach to handling is essential to maintain the integrity of the compound.

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture inside the vessel.

-

Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen).

-

Dispensing: Use clean, dry spatulas and weighing equipment.

-

Resealing: After dispensing, flush the headspace of the container with an inert gas before tightly resealing.

-

Storage: Promptly return the sealed container to the recommended storage conditions (2-8°C).

Incompatible Materials

To prevent hazardous reactions and degradation of the product, avoid contact with the following:

-

Strong Oxidizing Agents: Can react violently with the ethynyl group.

-

Strong Acids: May catalyze polymerization.[7]

-

Strong Bases: Can react with the terminal alkyne.

-

Some Metals: Transition metals can catalyze coupling or decomposition reactions of the ethynyl group.

Safety and Hazard Information

Based on available data for this compound, it is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[13]

Hazard Statements:

-

H301: Toxic if swallowed.[13]

Precautionary Statements:

-

P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor.[13]

Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

Conclusion

While specific, long-term stability data for this compound is not widely available, a thorough understanding of its constituent functional groups provides a strong basis for ensuring its stability. By adhering to the recommended storage conditions of 2-8°C under an inert atmosphere and away from light, and by following careful handling procedures, researchers can maintain the integrity of this valuable compound for their scientific endeavors. The key to its stability lies in mitigating the reactivity of the ethynyl group while leveraging the inherent stability of the fluorinated pyridine core.

References

- Jubilant Ingrevia Limited.

- Apollo Scientific.

- agrochemx.com. 2-Fluoro-5-methylpyridine Suppliers, Customized Wholesale.

- PubChem. 2-Fluoro-3-methylpyridine.

- Sigma-Aldrich.

- ECHEMI.

- Loba Chemie. 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.

- TCI Chemicals. 2-Fluoro-3-methylpyridine.

- Smith, J. D., et al. (2021).

- Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

- Smith, J. D., et al. (2021).

- ResearchGate.

- Frontier Specialty Chemicals. This compound.

- ResearchGate.

- Semantic Scholar.

- ChemScene. 2-Ethynylpyridine.

- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.

- Subramanyam, S., & Blumstein, A. (1991). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules.

- Pruszyński, M., et al. (2015). Stability and in vivo behavior of Rh[16aneS4-diol]211 at complex: a potential precursor for astatine radiopharmaceuticals. Nuclear Medicine and Biology.

- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules.

- Recent Progresses in the Catalytic Stereoselective Dearomatiz

- University of Münster. (2024).

- ChemSynthesis. 2-ethynylpyridine.

- The Journal of Organic Chemistry.

- Thermo Fisher Scientific.

- PubChem. 4-Ethynylpyridine.

- CDH Fine Chemical.

- Sigma-Aldrich. 4-Ethynylpyridine hydrochloride solid, 97 352530-29-1.

- Labscoop. 2-Chloro-5-fluoro-3-methylpyridine, 5G.

- PubChem. 2-Fluoro-5-nitropyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 2-ETHYNYLPYRIDINE CAS#: 1945-84-2 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. agrochemx.com [agrochemx.com]

- 13. This compound | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Technical Guide to 2-Ethynyl-5-fluoro-3-methylpyridine: Sourcing, Application, and Synthesis

For researchers and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of a project's success. The compound 2-Ethynyl-5-fluoro-3-methylpyridine has emerged as a valuable reagent, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and practical applications, grounded in established synthetic methodologies.

Compound Overview and Physicochemical Properties

This compound (CAS No. 1372103-93-9) is a substituted pyridine derivative. Its structure is characterized by three key functional groups which impart specific reactivity and properties:

-

Ethynyl Group (-C≡CH): This terminal alkyne is the primary reactive site, making the molecule an ideal partner in cross-coupling reactions, most notably the Sonogashira coupling.

-

Fluorine Atom (-F): The presence of fluorine can significantly alter the electronic properties of the pyridine ring and can improve metabolic stability and binding affinity of a final drug candidate.

-

Methyl Group (-CH₃): This group provides steric bulk and can influence the molecule's orientation and interaction within a target's binding pocket.

These features make it a versatile building block for creating novel compounds, especially in the development of kinase and other enzyme inhibitors.[1]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 1372103-93-9 | [2][3][4][5] |

| Molecular Formula | C₈H₆FN | [2][3] |

| Molecular Weight | 135.14 g/mol | [2][3] |

| Purity | Typically >95% | [2] |

| Physical Form | Solid | [6] |

| SMILES | CC1=CC(F)=CN=C1C#C | [2] |

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers, primarily for research and development purposes.[4] Availability spans small, milligram-scale quantities for initial screening up to gram-scale for lead optimization studies. The following table provides a comparative overview of prominent suppliers.

| Supplier | Catalog / Product Number | Available Quantities | Notes |

| Sigma-Aldrich | CDS024545 | 25 mg | Sold for early discovery research on an "AS-IS" basis without collected analytical data.[6] |

| Frontier Specialty Chemicals | E13971 | 250 mg, 1 g | Specializes in building blocks for small molecule drug development.[2] |

| Capot Chemical | 81593 | Not Specified | Listed as a catalog item.[3] |

| ChemScene | CS-0433699 | Not Specified | For research and further manufacturing use only.[4] |

| Fluorochem | F762878 | 100 mg, 250 mg | |

| MuseChem | M090306 | Not Specified | Listed with >95% purity. |

| Arctom | EN300-1216563 | Flexible Sizes |

Sourcing Workflow Diagram

The process of procuring a specialty chemical like this compound involves several logical steps, from initial project needs to final procurement.

Caption: A typical workflow for sourcing a specialty chemical building block.

Core Application: Sonogashira Cross-Coupling

The primary utility of the ethynyl group on this molecule is to serve as a handle for carbon-carbon bond formation. A patent describing the synthesis of cGAS (cyclic GMP-AMP synthase) inhibitors explicitly mentions the use of this compound in Sonogashira coupling reactions.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in joining terminal alkynes with aryl or vinyl halides.

The causality for this choice is clear: the reaction allows for the direct and efficient linkage of the fluorinated methylpyridine scaffold to another part of a target molecule (represented by an aryl halide, R-X), forming a larger, more complex structure with potential biological activity.

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a generalized, self-validating methodology derived from standard practices for this type of transformation.[1]

1. Reagent Preparation & Inerting:

- To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

- Seal the vessel with a septum.

- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.

2. Solvent and Base Addition:

- Add a suitable degassed solvent (e.g., Tetrahydrofuran or Dimethylformamide) via syringe.

- Add a degassed amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 eq) via syringe. The base is required to neutralize the HX generated during the catalytic cycle.

3. Reaction Execution:

- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

4. Workup and Purification:

- Once complete, cool the reaction to room temperature.

- Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove the amine salt and other water-soluble impurities.

- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

- Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.

Sonogashira Coupling Workflow Diagram

Caption: Step-by-step workflow for a typical Sonogashira coupling reaction.

Safety and Handling

Proper handling of this compound is essential. Safety data indicates that the compound is hazardous.[7]

| Safety Information | Details |

| Pictograms | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product. |

| UN Number | 2810 (Toxic solid, organic, n.o.s.) |

Handling Protocol:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Capot Chemical. Specifications of this compound. [Link]

-

Chemsrc. 2-ethynyl-5-methylthiophene | CAS#:81294-10-2. [Link]

-

ChemBuyersGuide.com, Inc. Frontier Specialty Chemicals. [Link]

-

Arctom. CAS NO. 1372103-93-9 | this compound. [Link]

- Google Patents.

-

Chemikart. This compound | ChemScene. [Link]

-

ChemBuyersGuide.com, Inc. MuseChem (Page 33). [Link]

-

INDOFINE Chemical Company. Safety Data Sheet. [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. capotchem.com [capotchem.com]

- 4. chemscene.com [chemscene.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 2-Ethynyl-5-methylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

An In-depth Technical Guide to the Safe Handling and Use of 2-Ethynyl-5-fluoro-3-methylpyridine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Potential of a Novel Building Block

2-Ethynyl-5-fluoro-3-methylpyridine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a pyridine core, a fluorine substituent, and an ethynyl group, presents a versatile scaffold for the synthesis of novel molecules with potential applications in drug discovery and advanced materials. The fluorinated pyridine motif is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. The terminal alkyne provides a reactive handle for a variety of coupling reactions, such as "click" chemistry, Sonogashira coupling, and Glaser coupling, enabling the facile construction of complex molecular architectures.

However, the very features that make this compound a valuable synthetic intermediate also impart a specific hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, along with detailed procedures for its safe handling, storage, and disposal. The information herein is a synthesis of available data for the compound itself and for structurally related molecules, providing a robust framework for risk mitigation in a research and development setting.

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards is the cornerstone of safe laboratory practice. While a complete, officially published Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be constructed from available data and the known risks of its constituent functional groups.

The primary and most severe known hazard is its acute oral toxicity, as indicated by the GHS06 pictogram (skull and crossbones) and the H301 hazard statement ("Toxic if swallowed") provided by suppliers.[1] This necessitates stringent measures to prevent ingestion.

Based on the safety data for structurally analogous compounds such as 2-fluoro-5-methylpyridine and other substituted pyridines, a more complete hazard profile can be inferred. These related compounds are known to be flammable, harmful upon skin contact and inhalation, and to cause skin, eye, and respiratory irritation.[2]

Table 1: GHS Hazard Classification for this compound and Structurally Related Compounds

| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram | Notes and Rationale |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | GHS06 (Skull and Crossbones) | Confirmed for this compound.[1] |

| Flammable Liquids (Category 3) | H226: Flammable liquid and vapor | Warning | GHS02 (Flame) | Inferred from 2-fluoro-5-methylpyridine.[2] Prudent to assume flammability. |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | GHS07 (Exclamation Mark) | Inferred from 2-fluoro-5-methylpyridine.[2] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) | Inferred from 2-fluoro-5-methylpyridine.[2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | Inferred from 2-fluoro-5-methylpyridine.[2] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | Inferred from 2-fluoro-5-methylpyridine.[2] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | Inferred from 2-fluoro-5-methylpyridine.[2] |

Prudent Laboratory Practices for Safe Handling

The following protocols are designed to mitigate the risks identified in the preceding section. Adherence to these procedures is mandatory for all personnel handling this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of robust engineering controls.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of vapors and to contain any potential spills.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of where the compound is handled.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is crucial for preventing personal exposure.

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against organic solvents and pyridines. Double-gloving is recommended, especially for prolonged handling. Inspect gloves for any signs of degradation or perforation before and during use.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: For most operations within a certified fume hood, respiratory protection is not required. However, in the event of a spill or a failure of engineering controls, a full-face respirator with organic vapor cartridges should be available for emergency use.

Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Clear the work area of any unnecessary equipment or materials.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a disposable weighing boat or a tared, sealed container to minimize contamination.

-

Reaction Setup: When setting up reactions, ensure that all glassware is free of cracks and defects. Use a heating mantle with a temperature controller for heating; open flames are strictly prohibited.[2]

-

Workup and Purification: All extraction, filtration, and chromatography procedures must be performed in the fume hood. Be mindful of the potential for the compound to be present in waste streams.

-

Post-Handling: After handling is complete, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water, even if no direct contact is suspected.

Chemical Reactivity and Stability: Understanding the Inherent Risks

The chemical structure of this compound suggests several potential reactivity hazards that must be carefully managed.

The Acetylenic Moiety: A Source of Instability

Terminal alkynes, such as the ethynyl group in this compound, can be unstable under certain conditions.

-

Explosive Acetylide Formation: Acetylene and terminal alkynes can react with certain metals, particularly copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides. Therefore, the use of spatulas, tubing, or reaction vessels containing these metals should be strictly avoided.

-

Thermal Decomposition: While specific data is unavailable for this compound, terminal alkynes can decompose exothermically at elevated temperatures. Avoid excessive heating and monitor reaction temperatures closely.

The Fluorinated Pyridine Core: Potential for Hazardous Reactions

The pyridine ring and the fluorine substituent also contribute to the compound's reactivity profile.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] Reactions with these materials can be highly exothermic and may lead to the release of toxic fumes.

-

Hazardous Decomposition Products: In the event of a fire or thermal decomposition, this compound is likely to produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[2]

Figure 1: Chemical Incompatibilities of this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an emergency, a calm and methodical response is essential.

Accidental Release Measures

-

Evacuate: Immediately evacuate the affected area.

-

Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

-

Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. For larger spills, dike the area to prevent spreading.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Firefighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. A water spray can be used to cool fire-exposed containers.[2]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

-

Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.[2]

Figure 2: Emergency Response Workflow for Incidents Involving this compound.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2]

-

Container: Keep the container tightly sealed and clearly labeled.

-

Segregation: Store away from incompatible materials, as detailed in Section 3.2.

Disposal

-

Waste Streams: All waste containing this compound must be treated as hazardous waste.

-

Procedure: Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in the general trash.

Conclusion: A Commitment to Safety

This compound is a compound with considerable potential for advancing scientific discovery. However, its safe use is contingent upon a thorough understanding of its hazards and a steadfast commitment to safe laboratory practices. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely unlock the potential of this valuable chemical building block.

References

-

Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Scribd. (n.d.). Acetylene Safety Guidelines. Retrieved from [Link]

Sources

The Strategic Application of 2-Ethynyl-5-fluoro-3-methylpyridine in Modern Drug Discovery and Advanced Material Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-Ethynyl-5-fluoro-3-methylpyridine, a highly functionalized heterocyclic building block. The unique combination of a pyridine core, a fluorine substituent, a methyl group, and a reactive ethynyl moiety positions this compound as a valuable intermediate in the synthesis of novel pharmaceuticals and advanced organic materials. This document will delve into the strategic importance of its structural features, propose a robust synthetic pathway, explore its key chemical transformations with mechanistic insights, and outline its potential applications in medicinal chemistry and materials science, supported by data from analogous systems.

Introduction: The Architectural Significance of a Multifunctional Building Block

In the landscape of modern chemical synthesis, the efficiency and novelty of target molecules are often dictated by the strategic design of their core building blocks. This compound emerges as a scaffold of significant interest, embodying a convergence of functionalities that are highly sought after in both pharmaceutical and material sciences. The pyridine ring is a ubiquitous motif in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.

The introduction of a fluorine atom at the 5-position is a deliberate design element. Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability.

The methyl group at the 3-position provides steric and electronic modulation of the pyridine ring, influencing its reactivity and the conformational preferences of larger molecules derived from it. Finally, the ethynyl group at the 2-position is a versatile and highly reactive functional handle. It is a gateway to a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira cross-coupling, "click" chemistry, and various cycloadditions. This reactive acetylene moiety allows for the facile introduction of a wide range of substituents, enabling the rapid generation of diverse molecular libraries for screening and optimization.

This guide will explore the untapped potential of this unique combination of functional groups, providing a scientific rationale for its application in the development of next-generation therapeutics and functional materials.

Proposed Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its widespread application. Based on established methodologies for the synthesis of functionalized pyridines, a plausible and efficient synthetic route starting from commercially available precursors is proposed. The key transformation is the introduction of the ethynyl group via a Sonogashira coupling reaction.

2.1. Synthesis of the Precursor: 2-Iodo-5-fluoro-3-methylpyridine